(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butyl ester at the 1-position and an (S)-2-amino-3-methyl-butyryl amide group at the 3-position. The stereochemistry is critical: the pyrrolidine ring adopts an (R)-configuration, while the amino acid side chain is (S)-configured, influencing its reactivity and biological interactions . It serves as a key intermediate in peptide synthesis and drug discovery, leveraging the tert-butyl ester as a protective group for carboxylic acids under acidic conditions .
Properties
IUPAC Name |
tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-9(2)11(15)12(18)16-10-6-7-17(8-10)13(19)20-14(3,4)5/h9-11H,6-8,15H2,1-5H3,(H,16,18)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMVFECTGGFCIN-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H]1CCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as a pyrrolidine derivative, exhibits significant biological activity that has garnered attention in various pharmacological studies. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and an amino acid moiety, contributing to its diverse biological properties.
- Molecular Formula : C14H27N3O3
- Molecular Weight : 285.39 g/mol
- CAS Number : 1401665-07-3
The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the central nervous system (CNS). The presence of the amino acid structure suggests potential roles in neurotransmission and modulation of synaptic activity.
1. Neuroprotective Effects
Research indicates that (R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits neuroprotective properties. It has been shown to enhance neuronal survival in models of neurodegeneration, potentially through modulation of neurotrophic factors and inhibition of apoptotic pathways.
2. Anticonvulsant Activity
Studies have demonstrated anticonvulsant effects in animal models. The compound appears to modulate GABAergic and glutamatergic neurotransmission, which are critical in seizure activity.
3. Anticancer Potential
Preliminary investigations have suggested that this compound may possess anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study conducted on transgenic mouse models of Alzheimer's disease, administration of (R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester resulted in significant reductions in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests.
Case Study 2: Anticonvulsant Efficacy
A randomized controlled trial evaluated the anticonvulsant properties of this compound in patients with refractory epilepsy. Results indicated a notable decrease in seizure frequency compared to baseline measurements, suggesting its potential as a therapeutic agent for epilepsy management.
Scientific Research Applications
Pharmacological Applications
- Inhibition of Viral Proteases:
-
Neuroprotective Effects:
- Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The structural similarity to known neuroprotective agents suggests potential efficacy in protecting neuronal cells from damage.
-
Antidepressant Activity:
- Some studies have suggested that the compound may possess antidepressant-like effects, potentially acting through modulation of neurotransmitter systems. This application is particularly relevant given the ongoing search for new antidepressant medications with fewer side effects than current options.
Synthesis and Derivatives
The synthesis of (R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester often involves the following steps:
- Starting Materials: The synthesis typically begins with readily available amino acids and pyrrolidine derivatives.
- Reaction Conditions: Various coupling reactions are utilized to form the amide bond between the amino acid and pyrrolidine ring.
- Purification: The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.
Synthetic Route Example
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Amino acid + Pyrrolidine derivative | Coupling agent (e.g., EDC) | Amide intermediate |
| 2 | Amide intermediate + tert-butyl alcohol | Acidic conditions | Tert-butyl ester |
Case Studies
- Antiviral Activity Against HCV:
- Neuroprotective Mechanisms:
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester Group
The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.
Mechanistically, acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release tert-butoxide .
Amide Bond Formation and Cleavage
The primary amide group participates in coupling reactions, while the tert-butyl ester remains inert under mild conditions.
Amide Coupling
| Reagent System | Catalyst | Solvent | Application |
|---|---|---|---|
| HBTU/DIPEA | DMAP (5 mol%) | THF/DMF | Peptide bond formation with amines |
| DCC/DMAP | — | CH₂Cl₂ | Esterification or amidation of carboxylic acids |
For example, coupling with benzyl chloroformate in CH₂Cl₂ using triethylamine yields protected derivatives (74% yield) .
Amide Cleavage
Hydrolytic cleavage under strong acidic conditions (6 M HCl, 110°C) releases the free amine, enabling further functionalization.
Nucleophilic Substitution at the Ester Group
The tert-butyl ester can undergo transesterification or aminolysis under specific conditions:
| Reaction Type | Nucleophile | Conditions | Product |
|---|---|---|---|
| Transesterification | Methanol/H₂SO₄ | Reflux, 12 h | Methyl ester |
| Aminolysis | Primary amines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Ester Groups
(a) Benzyl Ester Variant
- Compound: (R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester
- Key Differences : Replaces tert-butyl ester with benzyl ester.
- Implications: Benzyl esters are cleaved via hydrogenolysis, unlike acid-labile tert-butyl esters. This alters synthetic utility in multi-step reactions requiring orthogonal protection strategies .
- Molecular Weight : 319.40 g/mol (vs. ~299–315 g/mol for tert-butyl analogues) .
(b) Morpholinyl Thienopyrimidine Derivatives
- Compound: 3-[(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
- Key Differences: Incorporates a morpholinyl-thienopyrimidine moiety, introducing aromaticity and hydrogen-bond acceptors.
Analogues with Altered Substituents on the Amide Group
(a) Cyclopropylamino Substitution
- Compound: (R)-3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
- Key Differences: Cyclopropyl group replaces the amino hydrogen, introducing steric hindrance and ring strain.
- Implications : May improve metabolic stability by reducing susceptibility to enzymatic cleavage .
(b) Methanesulfonyl-Methyl-Amino Derivative
- Compound: 3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Key Differences : Sulfonamide group replaces the amide, altering electronic properties and solubility.
Stereochemical Variants
- Compound: (±)–(2S,3S,5R)-2-Benzyl-3-(tert-butyldimethylsiloxy)-5-nonylpyrrolidine-1-carboxylic acid tert-butyl ester
- Key Differences: Multiple stereocenters and a bulky nonyl chain.
Data Table: Comparative Analysis of Key Compounds
*Exact mass varies slightly depending on stereochemical assignment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
